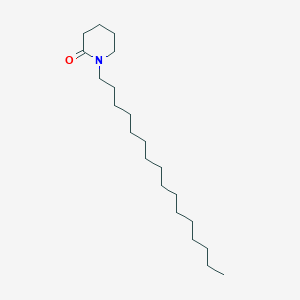
1,2,2,3,4-Pentafluorobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,2,3,4-Pentafluorobutane is a fluorinated hydrocarbon with the molecular formula C4H5F5. It is a colorless, volatile liquid that is immiscible with water but soluble in common organic solvents. This compound is part of the broader class of fluorocarbons, which are known for their stability and low reactivity due to the presence of strong carbon-fluorine bonds.
Vorbereitungsmethoden
1,2,2,3,4-Pentafluorobutane can be synthesized through various methods. One common industrial method involves the reaction of 1,1,1,3,3-pentachlorobutane with hydrogen fluoride (HF) in a liquid-phase fluorination reactor. The reaction is typically carried out in the presence of a liquid-phase fluorination catalyst such as antimony pentachloride or tin tetrachloride. The reaction conditions include a molar ratio of HF to 1,1,1,3,3-pentachlorobutane of 6-15:1, a reaction pressure of 1.0-1.5 MPa, and temperatures ranging from 60-140°C .
Analyse Chemischer Reaktionen
1,2,2,3,4-Pentafluorobutane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of fluorine atoms.
Oxidation and Reduction: While fluorocarbons are generally resistant to oxidation and reduction, under specific conditions, they can undergo these reactions.
Hydrolysis: This compound is stable in water but can be hydrolyzed under acidic or basic conditions to form corresponding alcohols or acids.
Common reagents used in these reactions include strong acids, bases, and nucleophiles like amines and phenoxides. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,2,2,3,4-Pentafluorobutane has several applications in scientific research and industry:
Chemistry: It is used as a solvent and a reagent in various organic synthesis reactions.
Biology and Medicine: Its stability and low reactivity make it useful in the development of pharmaceuticals and as a component in medical devices.
Wirkmechanismus
The mechanism of action of 1,2,2,3,4-Pentafluorobutane primarily involves its interaction with other molecules through its carbon-fluorine bonds. These bonds are highly polar, making the compound an excellent solvent for polar substances. The molecular targets and pathways involved depend on the specific application, such as its use as a solvent or a reagent in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
1,2,2,3,4-Pentafluorobutane can be compared with other fluorocarbons like:
1,1,1,3,3-Pentafluorobutane: Similar in structure but differs in the position of fluorine atoms, affecting its physical and chemical properties.
Perfluorobutanesulfonyl fluoride: Another fluorocarbon with different functional groups, leading to varied applications and reactivity.
The uniqueness of this compound lies in its specific arrangement of fluorine atoms, which imparts distinct properties and makes it suitable for specialized applications.
Eigenschaften
CAS-Nummer |
119450-75-8 |
|---|---|
Molekularformel |
C4H5F5 |
Molekulargewicht |
148.07 g/mol |
IUPAC-Name |
1,2,2,3,4-pentafluorobutane |
InChI |
InChI=1S/C4H5F5/c5-1-3(7)4(8,9)2-6/h3H,1-2H2 |
InChI-Schlüssel |
IOTWXMNNAJMNKW-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(CF)(F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Methylsulfanyl)methyl]-2-(phenylsulfanyl)benzene](/img/structure/B14297017.png)
![4-[4-(Octyloxy)phenyl]cyclohexan-1-OL](/img/structure/B14297027.png)

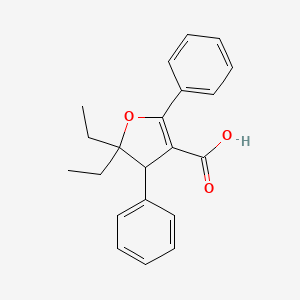
![9-[3-(3,4-Dimethoxyphenyl)propyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14297038.png)
![4-[Benzyl(phenyl)amino]-3-diazonio-4-oxobut-2-en-2-olate](/img/structure/B14297040.png)
![1,1'-(Butane-2,3-diyl)bis[4-(2-methylpropyl)benzene]](/img/structure/B14297053.png)
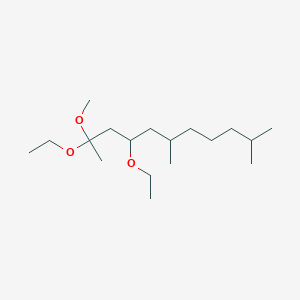
![N-Butyl-N-[2-(trimethoxysilyl)ethyl]butan-1-amine](/img/structure/B14297061.png)
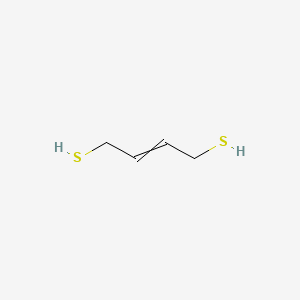
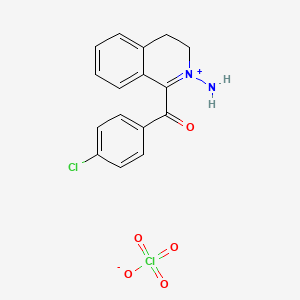
![1,1'-{(Chloromethylene)bis[(4,1-phenylene)oxy]}dibenzene](/img/structure/B14297075.png)
![4-[(E)-({4-[(Oxiran-2-yl)methoxy]phenyl}methylidene)amino]benzoic acid](/img/structure/B14297077.png)
